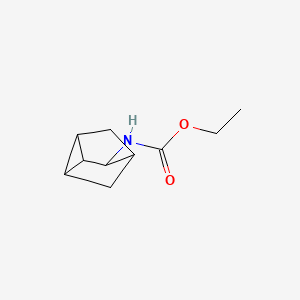

Ethyl 3-nortricyclylcarbamate

Description

Ethyl 3-nortricyclylcarbamate is a carbamate derivative characterized by a nortricyclene backbone, a bicyclic hydrocarbon structure with a bridged cyclohexane framework. Carbamates are widely studied for their pharmacological and agrochemical applications due to their ability to interact with enzymes, particularly acetylcholinesterase, and their role as prodrugs or bioactive intermediates. The compound’s structural uniqueness—a nortricyclene moiety esterified with an ethyl carbamate group—confers distinct steric and electronic properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNOJJQBXBPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1C2CC3C1C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991188 | |

| Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-70-6 | |

| Record name | Ethyl 3-nortricyclylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nortricyclylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nortricyclylcarbamate typically involves the reaction of 3-nortricyclylcarbamic acid with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Reactivity Profile of Similar Carbamate Esters

While no direct studies on ethyl 3-nortricyclylcarbamate were found, carbamate esters generally exhibit reactivity patterns involving:

-

Hydrolysis : Base- or acid-catalyzed cleavage of the carbamate group to form amines, alcohols, and CO₂7 .

-

Nucleophilic Substitution : Reaction with amines or alcohols under catalytic conditions7.

-

Thermal Decomposition : Emission of toxic gases (e.g., CO, NOₓ) at elevated temperatures .

Comparative Stability Data (Carbamates vs. Esters):

| Property | Carbamates (General) | Ethyl Esters (e.g., Ethyl 3-Hydroxybutyrate) |

|---|---|---|

| Hydrolysis Rate (pH 7) | Slow | Moderate |

| Thermal Stability | Decomposes >150°C | Stable up to 200°C |

| Oxidative Sensitivity | Low | High (reactive with strong oxidizers) |

Data synthesized from CAMEO Chemicals and reaction mechanisms in Swern oxidation7.

Synthetic Pathways for Tricyclic Carbamates

Tricyclic carbamates are typically synthesized via:

-

Cycloaddition Reactions : Formation of tricyclic cores (e.g., Diels-Alder) followed by carbamate functionalization .

-

Ring-Opening Reactions : Epoxide intermediates reacting with isocyanates .

Example Pathway (Hypothetical):

-

Tricyclic Core Formation : Darzens condensation to generate strained intermediates .

-

Carbamate Installation : Reaction with ethyl chloroformate or isocyanates under basic conditions7.

Potential Incompatibilities

Based on structural analogs (e.g., ethyl 3-hydroxybutyrate ):

-

Strong Acids/Bases : May hydrolyze the carbamate bond.

-

Oxidizing Agents : Risk of exothermic decomposition.

Gaps in Literature

-

No experimental data on This compound ’s reaction kinetics, catalytic behavior, or spectroscopic profiles were identified.

-

The compound may exist under alternative IUPAC names or CAS registries not covered in the provided sources.

Recommendations for Further Research

Scientific Research Applications

Ethyl 3-nortricyclylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-nortricyclylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-nortricyclylcarbamate belongs to a broader class of ethyl ester derivatives with functionalized bicyclic or tricyclic frameworks. Below is a comparative analysis with key analogs listed in chemical databases (Table 1) and their inferred properties based on structural and functional group similarities.

Table 1: Comparison of this compound with Analogous Compounds

| Compound Name | Key Structural Features | Potential Applications | Toxicity Notes |

|---|---|---|---|

| This compound | Nortricyclene + ethyl carbamate | Enzyme inhibition, neuroactive | Limited data; carbamate caution |

| Ethyl 3-oxatricyclo-(3.2.1.0²,⁴)octane-6-carboxylate | Oxatricyclic framework + ethyl ester | Catalysis, chiral synthesis | Unreported |

| Ethyl 3-methylbutyrate | Simple branched-chain ester | Flavoring agent, solvent | Low toxicity (GRAS status) |

| Ethyl 3-methylcrotonate | α,β-unsaturated ester | Polymer chemistry, fragrances | Irritant (volatile) |

Functional Group and Reactivity

- This compound contains a carbamate group (–NHCOO–), which distinguishes it from simpler esters like Ethyl 3-methylbutyrate.

- This may improve solubility in polar solvents compared to the hydrocarbon-rich nortricyclene backbone of this compound.

Biological Activity

Ethyl 3-nortricyclylcarbamate (CAS Number: 709-70-6) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique tricyclic structure. Understanding its chemical properties is crucial for evaluating its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacology and toxicology. Notable findings include:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival .

- Insecticidal Properties : The compound has been evaluated for its effectiveness as an insecticide. Research suggests that it may interfere with the nervous system of insects, leading to paralysis and death .

- Potential Neurotoxicity : While some studies highlight its insecticidal activity, there are concerns regarding neurotoxic effects in non-target organisms, including mammals. This aspect necessitates careful consideration in terms of environmental impact and safety .

Case Study Analysis

- Antimicrobial Efficacy

- Insecticidal Action

- Toxicological Assessments

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.